molecular formula C8H13Cl2N3 B1378829 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1461704-97-1

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No. B1378829
M. Wt: 222.11 g/mol
InChI Key: WKFBDKIBSNSVCL-UHFFFAOYSA-N
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Description

This compound is a derivative of the 1,2,4-triazole class of chemicals, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(chloromethyl)pyridine hydrochloride have been synthesized through a series of reactions involving oxidation, reduction, and substitution .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been described as solids, and their properties can be influenced by factors such as polarity, solubility, and stability .

Scientific Research Applications

Chemical Synthesis and Biological Activity

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride belongs to the triazole class of compounds, which are of great interest due to their diverse biological activities and potential in the preparation of new drugs. Triazoles, including 1,2,3- and 1,2,4- derivatives, are known for their broad range of biological activities, stemming from the versatility of structural variations these compounds can undergo. The significance of triazoles in drug development is underscored by their incorporation into a variety of pharmaceuticals targeting different therapeutic areas.

Triazoles have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This wide spectrum of biological activities is attributed to the triazole core's ability to interact with various biological targets through different mechanisms, making these compounds valuable scaffolds in medicinal chemistry (Ferreira et al., 2013). Specifically, the synthesis and exploration of 1,2,4-triazole derivatives have revealed promising directions for scientific research due to their pronounced antimicrobial, antifungal, antioxidant, and anti-inflammatory activities (Ohloblina, 2022).

Synthesis and Environmental Applications

Advances in the synthesis of triazoles emphasize the importance of eco-friendly procedures, highlighting methods that support green chemistry principles. These methodologies not only aim to improve the efficiency of triazole synthesis but also focus on sustainability and the minimization of environmental impact (de Souza et al., 2019). Additionally, triazole derivatives have been recognized for their role as corrosion inhibitors for metal surfaces, demonstrating their potential in industrial applications beyond pharmaceuticals. The development of 1,2,3-triazole derivatives as corrosion inhibitors highlights their chemical stability and effectiveness in protecting metals and alloys in aggressive media (Hrimla et al., 2021).

properties

IUPAC Name

3-(chloromethyl)-5-cyclobutyl-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-6;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFBDKIBSNSVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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